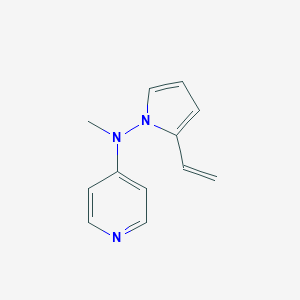
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various applications, including drug development and bioimaging.
Aplicaciones Científicas De Investigación
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been used in various scientific research applications, including drug development, bioimaging, and cancer therapy. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been used as a fluorescent probe for imaging biological tissues and cells, as it exhibits strong fluorescence properties.
Mecanismo De Acción
The mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cells against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been found to protect against oxidative stress and prevent cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an excellent fluorescent probe for bioimaging. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine also possesses various biological activities, making it a promising candidate for drug development and cancer therapy. However, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine in lab experiments.
Direcciones Futuras
There are several future directions for the research of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. One potential direction is the development of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine-based drugs for the treatment of inflammation, cancer, and other diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine and its potential toxicity at high concentrations. Finally, the use of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine as a fluorescent probe for bioimaging could be further explored, including the development of new imaging techniques and applications.
Métodos De Síntesis
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-vinylpyrrole with 4-bromopyridine in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. The yield of this method is high, and the purity of the product can be easily achieved using column chromatography.
Propiedades
Número CAS |
111225-12-8 |
|---|---|
Nombre del producto |
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine |
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(2-ethenylpyrrol-1-yl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-11-5-4-10-15(11)14(2)12-6-8-13-9-7-12/h3-10H,1H2,2H3 |
Clave InChI |
PMRGRIKEHLCIFM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
SMILES canónico |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
Sinónimos |
4-Pyridinamine,N-(2-ethenyl-1H-pyrrol-1-yl)-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



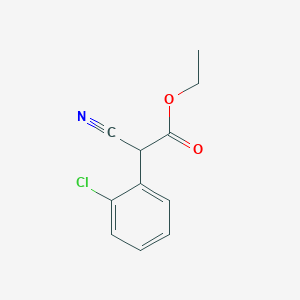
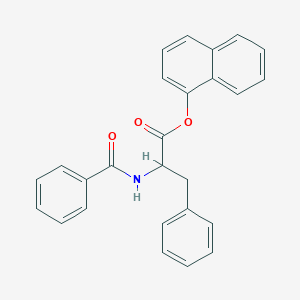
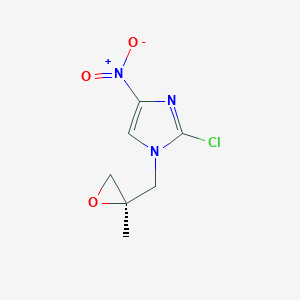
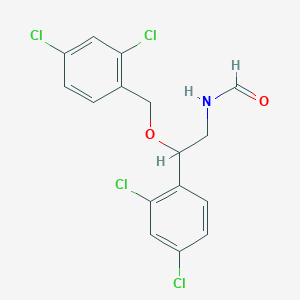
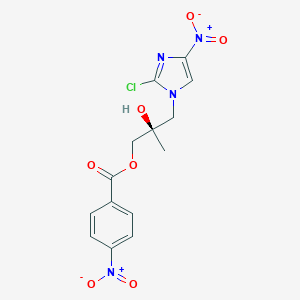
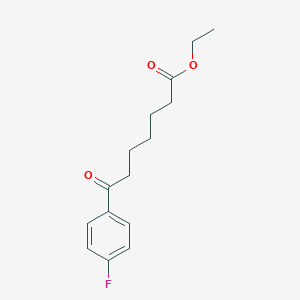
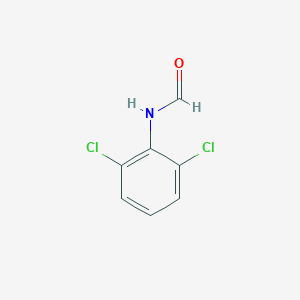
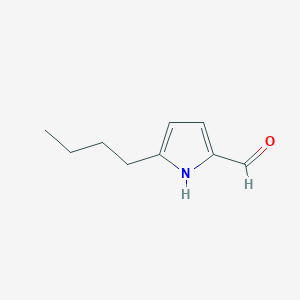
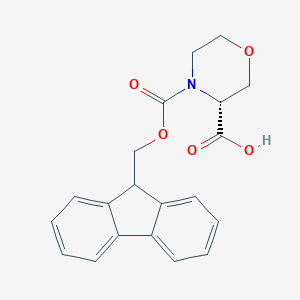
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
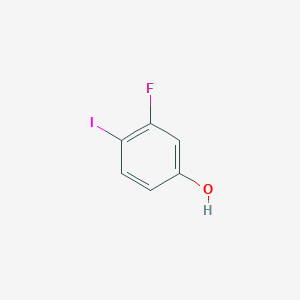
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
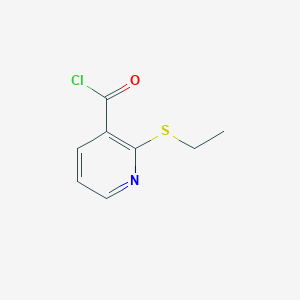
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)